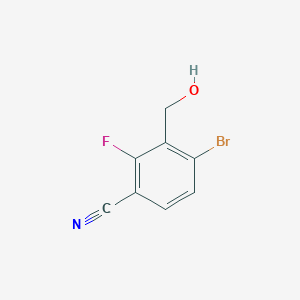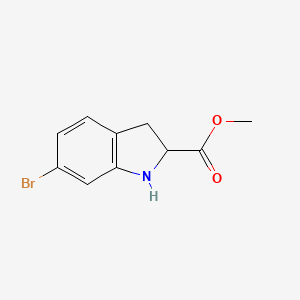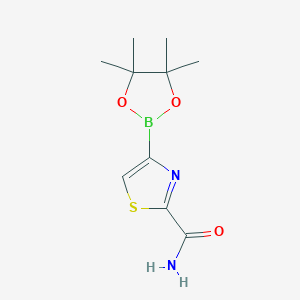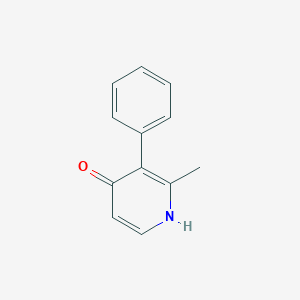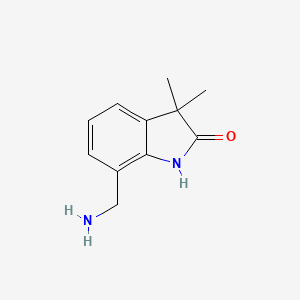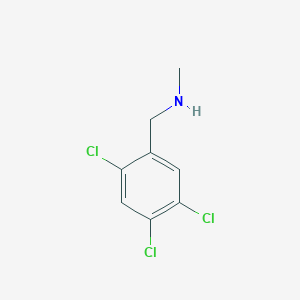![molecular formula C8H5IN2O2 B12968225 2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12968225.png)
2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 2-position and a carboxylic acid group at the 5-position of the pyrrolo[3,2-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves the iodination of a pyrrolopyridine precursor. One common method involves the reaction of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate are used for these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid, while a Suzuki-Miyaura coupling with phenylboronic acid would produce 2-phenyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid .
科学研究应用
2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in the development of probes for studying biological pathways and molecular interactions.
Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.
Chemical Biology: The compound is employed in the design of chemical probes for target identification and validation in drug discovery.
作用机制
The mechanism of action of 2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The iodine atom and carboxylic acid group play crucial roles in binding to the active site of the target protein, thereby modulating its activity. The compound can interact with various molecular targets, including kinases, G-protein coupled receptors, and ion channels .
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: Lacks the iodine atom, which may affect its biological activity and reactivity.
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Similar structure but with the iodine atom at a different position, leading to different chemical properties and biological activities.
2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid: Bromine atom instead of iodine, which can influence the compound’s reactivity and interactions.
Uniqueness
2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is unique due to the presence of the iodine atom at the 2-position, which can significantly impact its electronic properties and reactivity. This makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.
属性
分子式 |
C8H5IN2O2 |
|---|---|
分子量 |
288.04 g/mol |
IUPAC 名称 |
2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-7-3-6-4(11-7)1-2-5(10-6)8(12)13/h1-3,11H,(H,12,13) |
InChI 键 |
OBKMXGVBCHDTQR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1NC(=C2)I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


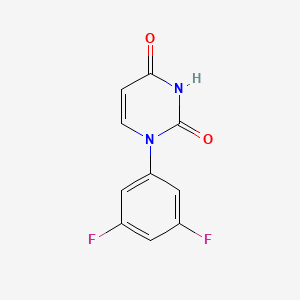
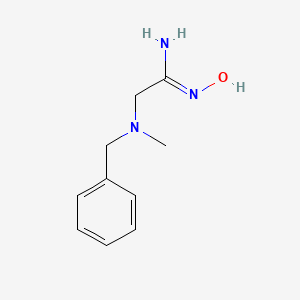
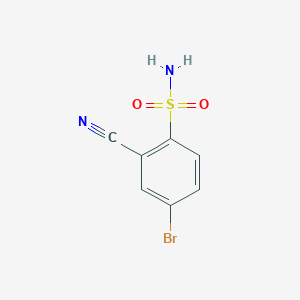
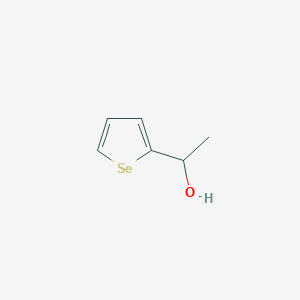
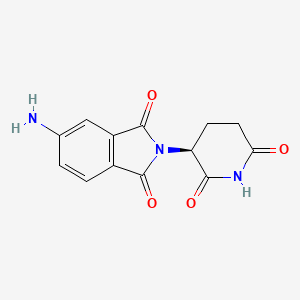
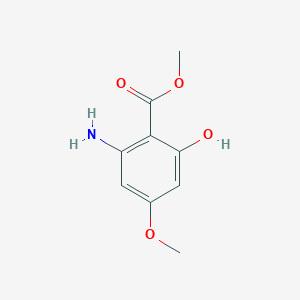

![Imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B12968190.png)
